(1-Chloro-2-methylbutan-2-yl)benzene
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Overview
Description
(1-Chloro-2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl. It is a derivative of benzene, where a chlorine atom and a methylbutyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-methylbutan-2-yl)benzene typically involves the alkylation of benzene. One common method is the Friedel-Crafts alkylation, where benzene reacts with 1-chloro-2-methylbutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-methylbutan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methylbutyl group can be oxidized to form carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the chlorine atom.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (2-methylbutan-2-yl)benzene.
Oxidation: Formation of 2-methylbutanoic acid or 2-methylbutanone.
Reduction: Formation of 2-methylbutane.
Scientific Research Applications
(1-Chloro-2-methylbutan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Chloro-2-methylbutan-2-yl)benzene involves its interaction with various molecular targets. The chlorine atom and the methylbutyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules in the system. The specific pathways and targets depend on the context of the reaction and the conditions used.
Comparison with Similar Compounds
Similar Compounds
- (1-Chloro-2-methylpropyl)benzene
- (1-Chloro-2-methylpentan-2-yl)benzene
- (1-Chloro-2-methylhexan-2-yl)benzene
Uniqueness
(1-Chloro-2-methylbutan-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring. The presence of both a chlorine atom and a methylbutyl group provides distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H15Cl |
---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
(1-chloro-2-methylbutan-2-yl)benzene |
InChI |
InChI=1S/C11H15Cl/c1-3-11(2,9-12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChI Key |
FZIUWYQFYWIJRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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